Lipophilicity Reduction vs. 4‑Methylphenyl Analog: ΔXLogP3 = −0.4
The target compound displays a computed XLogP3 of 2.0, which is 0.4 log units lower than that of the direct 4‑methylphenyl analog 5‑(allylamino)-4‑chloro-2-(4‑methylphenyl)-3(2H)-pyridazinone (CAS 478049‑02‑4, XLogP3 = 2.4) [1][2]. Both values were computed using the same XLogP3 3.0 algorithm in PubChem, ensuring cross‑comparability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 5-(Allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478049‑02‑4); XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = −0.4 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A −0.4 logP reduction can substantially increase aqueous solubility and reduce non‑specific protein binding, which is critical for selecting a lead‑like compound during procurement for biochemical screening.
- [1] PubChem. 5-(Allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, CID 3536444. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/477867-47-3 (accessed 2026‑05‑02). View Source
- [2] PubChem. 5-(Allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone, CID 4221073. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/478049-02-4 (accessed 2026‑05‑02). View Source
